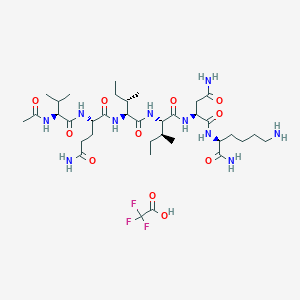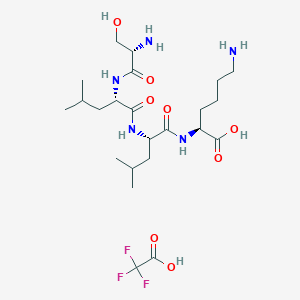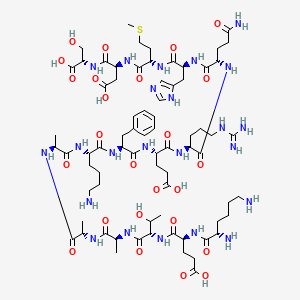
EGF Receptor Substrate 2 Phospho-Tyr5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGF Receptor Substrate 2 (Phospho-Tyr5) is a biologically active peptide derived from an autophosphorylation site (Tyr992) of epidermal growth factor receptor (EGFR).
Applications De Recherche Scientifique
Peptide Substrate Recognition and EGF Receptor
The EGF receptor prefers substrates with acidic residues near the phosphorylation site. A study developed a peptide substrate, tyrsub, based on the human erythrocyte Band 3 sequence, demonstrating the lowest apparent Km for phosphorylation by the EGF receptor. This research indicates the critical role of the tyrosyl residue in substrate recognition for peptide substrates (Guyer et al., 1994).
Regulation of EGF Receptor by Protein Kinase C
Protein kinase C phosphorylates the EGF receptor at Thr654, which regulates its tyrosine-protein kinase activity and affinity for EGF. A study testing the phosphorylation hypothesis revealed that Thr654 phosphorylation is linked to the receptor's tyrosine-protein kinase activity but not its EGF affinity. This underscores the complexity of EGF receptor regulation (Davis, 1988).
Impact of Tyrosine Self-Phosphorylation Mutation on EGF Receptor
The primary sites of tyrosine self-phosphorylation in the EGF receptor are crucial for its function. A study mutated Tyr1173 and found that while high-affinity EGF binding remained, the receptor's maximal biological activity was modulated, highlighting the significance of this phosphorylation site (Bertics et al., 1988).
Role of EGF in Modulating Receptor Kinase Specificity
EGF stimulation affects the binding affinity of the EGFR kinase for specific substrates. A study found that EGF increased the binding affinity for certain peptides, altering the receptor kinase's specificity toward different physiological targets. This is a pivotal factor in understanding how ligand-regulated changes impact EGFR's cellular functions (Fan et al., 2004).
Propriétés
Nom du produit |
EGF Receptor Substrate 2 Phospho-Tyr5 |
|---|---|
Formule moléculaire |
C₅₄H₈₂N₁₃O₂₄ |
Poids moléculaire |
1328.28 |
Séquence |
One Letter Code: HDADE-pTyr-LIPQQG-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





